4-Phenoxybenzenesulfonohydrazide
Description
4-Phenoxybenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a phenoxy-substituted benzene ring attached to a sulfonohydrazide (-SO₂-NH-NH₂) functional group. These compounds are primarily investigated for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., monoamine oxidase (MAO) and β-secretase) and precursors for synthesizing heterocyclic frameworks like triazoles and thiadiazines .
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-phenoxybenzenesulfonohydrazide |
InChI |
InChI=1S/C12H12N2O3S/c13-14-18(15,16)12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9,14H,13H2 |
InChI Key |
RUFGBVYOZZKMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzenesulfonohydrazide typically involves the reaction of phenoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Phenoxybenzenesulfonyl chloride+Hydrazine hydrate→4-Phenoxybenzenesulfonohydrazide+HCl
Industrial Production Methods: Industrial production of 4-Phenoxybenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-Phenoxybenzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenoxybenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The bioactivity and physicochemical properties of sulfonohydrazides and benzohydrazides are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position : Para-substituted derivatives (e.g., 4-fluorophenyl in ) exhibit stronger enzyme inhibition compared to ortho/meta-substituted analogs due to enhanced electron-withdrawing effects and steric compatibility with enzyme active sites.
Functional Groups: Sulfonyl vs. Benzoyl: Sulfonyl groups (e.g., in ) improve thermal stability and crystallinity, whereas benzoyl derivatives (e.g., ) enhance solubility and antibacterial potency. Phenoxy vs.
Spectral and Crystallographic Data
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming tautomerism and intermolecular interactions.
Table 2: Spectral Characteristics
Key Findings:
- Thione-thiol tautomerism in sulfonylhydrazide-derived triazoles influences reactivity and binding modes.
- Absence of ν(S-H) in IR spectra confirms the dominance of thione forms in solid-state structures .
Enzyme Inhibition:
- MAO-B Inhibition: Fluorinated benzylidene derivatives (e.g., ) show sub-micromolar IC₅₀ values, outperforming non-halogenated analogs by >10-fold due to enhanced hydrophobic interactions.
- β-Secretase Inhibition : Electron-deficient substituents (e.g., sulfonyloxy groups) improve binding affinity by mimicking transition-state intermediates .
Antimicrobial Activity:
- Hydroxy-substituted benzohydrazides (e.g., ) exhibit broad-spectrum activity, with MIC values comparable to first-line antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
